An In-Depth Technical Guide to 1,3-Dipyridin-4-ylurea: From Fundamental Properties to Advanced Applications
An In-Depth Technical Guide to 1,3-Dipyridin-4-ylurea: From Fundamental Properties to Advanced Applications
This guide provides a comprehensive technical overview of 1,3-dipyridin-4-ylurea, a versatile bifunctional organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, characterization, and burgeoning applications of this molecule, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of 1,3-Dipyridin-4-ylurea
1,3-Dipyridin-4-ylurea, also known as N,N'-di-4-pyridinylurea, is a specialized organic compound distinguished by its molecular architecture.[1] The structure features a central urea moiety flanked by two pyridin-4-yl rings.[1] This unique arrangement imparts a remarkable combination of properties, including the capacity for strong hydrogen bonding and π-π stacking interactions. The pyridyl nitrogen atoms act as hydrogen bond acceptors, while the N-H groups of the urea bridge serve as hydrogen bond donors.[1] This dual functionality makes it a powerful building block in supramolecular chemistry and materials science.[1] Its rigid and well-defined geometry allows for the predictable construction of complex, ordered structures, positioning it as a molecule of significant interest in fields ranging from catalysis to medicinal chemistry.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 1,3-Dipyridin-4-ylurea is paramount for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-dipyridin-4-ylurea | [] |
| Synonyms | N,N'-di-4-pyridinylurea, 1,3-bis(4-pyridyl)urea | [] |
| CAS Number | 39642-87-0 | |
| Molecular Formula | C₁₁H₁₀N₄O | |
| Molecular Weight | 214.22 g/mol | |
| Appearance | White solid | [] |
| Melting Point | 187-188 °C | |
| Solubility | >32.1 µg/mL in aqueous buffer (pH 7.4) | [] |
| InChI Key | QRRGJASIECDXQW-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | [] |
Molecular Structure and Crystallography
The precise three-dimensional arrangement of atoms in 1,3-dipyridin-4-ylurea dictates its interaction with other molecules and its self-assembly behavior. The molecular structure is characterized by the planar urea bridge connecting the two pyridine rings.
Caption: Molecular structure of 1,3-Dipyridin-4-ylurea.
The crystal structure of 1,3-dipyridin-4-ylurea reveals extensive intermolecular hydrogen bonding. The urea N-H groups form hydrogen bonds with the pyridyl nitrogen atoms of adjacent molecules, leading to the formation of one-dimensional tapes or chains. These chains are further organized into a three-dimensional network through π-π stacking interactions between the pyridine rings. This intricate network of non-covalent interactions is responsible for the compound's stability in the solid state and its utility in crystal engineering.
Synthesis of 1,3-Dipyridin-4-ylurea: A Step-by-Step Protocol
The synthesis of 1,3-dipyridin-4-ylurea is most commonly achieved through the reaction of 4-aminopyridine with a carbonyl source, such as phosgene or a phosgene equivalent. The use of triphosgene (bis(trichloromethyl) carbonate) is a safer alternative to gaseous phosgene.
Reaction Mechanism
The reaction proceeds via a two-step mechanism.[1] First, one equivalent of 4-aminopyridine reacts with the carbonyl source to form a reactive 4-pyridinyl isocyanate intermediate. This intermediate is then attacked by a second equivalent of 4-aminopyridine to yield the final product, 1,3-dipyridin-4-ylurea.
Caption: General synthesis workflow for 1,3-Dipyridin-4-ylurea.
Experimental Protocol
Materials:
-
4-Aminopyridine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 4-aminopyridine (2.0 equivalents) and anhydrous toluene.
-
Addition of Triphosgene: A solution of triphosgene (0.34 equivalents) in anhydrous toluene is added dropwise to the stirred solution of 4-aminopyridine at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Addition of Triethylamine: Triethylamine (2.2 equivalents) is added to the reaction mixture, which is then heated to reflux for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford 1,3-dipyridin-4-ylurea as a white solid.
Spectroscopic Characterization
The identity and purity of synthesized 1,3-dipyridin-4-ylurea are confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-dipyridin-4-ylurea in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons of the pyridine rings and the N-H protons of the urea linkage.
-
Pyridyl Protons: Two sets of doublets are expected for the pyridine ring protons. The protons ortho to the ring nitrogen (α-protons) will appear as a doublet at a higher chemical shift (typically δ 8.2-8.5 ppm) compared to the protons meta to the ring nitrogen (β-protons), which will appear as another doublet at a lower chemical shift (typically δ 7.4-7.7 ppm).
-
Urea N-H Protons: A broad singlet corresponding to the two N-H protons of the urea group is expected in the region of δ 9.0-10.0 ppm. The integration of the proton signals should correspond to a 4:4:2 ratio for the α-pyridyl, β-pyridyl, and N-H protons, respectively.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the urea group.
-
C=O Stretching (Amide I): A strong, sharp absorption peak around 1640–1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the urea moiety.[1]
-
N-H Bending (Amide II): An absorption band around 1550 cm⁻¹ is attributed to the N-H bending vibration.[1]
-
C=N and C=C Stretching: Aromatic C=N and C=C stretching vibrations from the pyridine rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of 1,3-dipyridin-4-ylurea. In positive ion mode, the spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 215.09.[3]
Applications in Research and Development
The unique structural features of 1,3-dipyridin-4-ylurea have led to its exploration in a variety of advanced applications.
Supramolecular Chemistry and Crystal Engineering
The ability of 1,3-dipyridin-4-ylurea to form robust hydrogen-bonded networks makes it an excellent building block for the construction of supramolecular assemblies.[1] It is widely used in crystal engineering to create predictable and well-defined solid-state architectures, including one-, two-, and three-dimensional networks.
Metal-Organic Frameworks (MOFs) and Porous Polymers
As a bifunctional ligand, 1,3-dipyridin-4-ylurea can coordinate to metal ions through its pyridyl nitrogen atoms while simultaneously participating in hydrogen bonding via its urea group. This has been exploited in the synthesis of novel metal-organic frameworks (MOFs) and porous organic polymers.[1] These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis.[1] For instance, urea-based porous ionic polymers have been shown to be highly efficient, metal-free heterogeneous catalysts for the cycloaddition of CO₂ with epoxides.[1]
Drug Development and Medicinal Chemistry
The pyridine and urea moieties are both privileged scaffolds in drug discovery. Pyridine-containing compounds are found in a wide range of therapeutic agents, and the urea functionality is known to form strong hydrogen bonds with biological targets.[4]
-
Anticancer and Antibacterial Agents: Preliminary studies have suggested that 1,3-dipyridin-4-ylurea and its derivatives may possess anticancer and antibacterial properties.[1] Coordination polymers and metallogels synthesized using this compound as a ligand have demonstrated in vitro anticancer activity against cell lines such as leukemia and melanoma.[1] Additionally, certain pyridyl ureas have been shown to form supramolecular gels with antimicrobial properties.
-
Kinase Inhibition: The general structure of 1,3-dipyridin-4-ylurea, with its hydrogen-bonding capabilities and aromatic rings, is analogous to motifs found in known kinase inhibitors.[1] While specific and potent inhibitory activity for this compound against kinases like JNK3 is not yet firmly established, it represents a promising scaffold for the design of new kinase inhibitors for the treatment of neurodegenerative diseases and other conditions.[1]
Conclusion
1,3-Dipyridin-4-ylurea is a molecule of significant and growing importance in chemical research and development. Its well-defined structure, coupled with its capacity for strong and directional non-covalent interactions, makes it a powerful tool for the rational design of functional materials and potential therapeutic agents. The synthetic accessibility and versatile reactivity of this compound ensure its continued prominence in the fields of supramolecular chemistry, materials science, and drug discovery. This guide has provided a foundational understanding of its properties and applications, intended to empower researchers to explore the full potential of this remarkable molecule.
References
-
1,3-Di(pyridin-3-yl)urea | C11H10N4O | CID 819372 - PubChem. (URL: [Link])
- Urea Derivatives as Anticancer Agents - ResearchG
-
Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications - Dalton Transactions (RSC Publishing). (URL: [Link])
-
A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties - RSC Publishing. (URL: [Link])
-
1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table - ResearchGate. (URL: [Link])
-
Scrolling in Supramolecular Gels: A Designer's Guide | Chemistry of Materials. (URL: [Link])
-
1,3-dipyridin-4-ylurea (C11H10N4O) - PubChemLite. (URL: [Link])
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])
- Process for preparing 4,4'-dinitro diphenyl urea - Google P
-
Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators - MDPI. (URL: [Link])
-
Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones - RSC Publishing. (URL: [Link])
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. (URL: [Link])
-
Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones - CORE. (URL: [Link])
-
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - Preprints.org. (URL: [Link])
-
Emission spectra of ligand and lanthanide MOF 1–4 obtained under excitation at 365 nm. … - ResearchGate. (URL: [Link])
-
Self-assembly formation of supramolecular hydrogen bonding pyridyl urea gels as soft matter with selective antibacterial propert. (URL: [Link])
-
Structures of some pyridine-/urea-based anticancer agents reported by... - ResearchGate. (URL: [Link])
-
Crystal Structure of 1,3-Di(quinolin-3-yl)urea | Request PDF - ResearchGate. (URL: [Link])
-
Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one - ResearchGate. (URL: [Link])
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])
-
Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])
-
Supramolecular pyridyl urea gels as soft matter with antibacterial properties against MRSA and/or E. coli | Request PDF - ResearchGate. (URL: [Link])
-
Stimuli-Responsive Properties of Supramolecular Gels Based on Pyridyl-N-oxide Amides. (URL: [Link])
-
Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone) - ResearchGate. (URL: [Link])
-
Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. (URL: [Link])
-
FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])
